5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Description
Historical Context of 1,3,4-Thiadiazole Chemistry
The development of 1,3,4-thiadiazole chemistry began in the early twentieth century and has evolved into one of the most important areas of heterocyclic research. These compounds first gained attention in the pharmaceutical industry as antibacterial agents, particularly in combination with known sulphonamides. The historical significance of 1,3,4-thiadiazoles was established when acetazolamide became the first non-mercurial diuretic drug, demonstrating the therapeutic potential of this heterocyclic system.
During the subsequent decades, researchers discovered that 1,3,4-thiadiazole derivatives possessed remarkable chemical characteristics and diverse pharmacological impacts, highlighting their significant potential as structural scaffolds for the development of novel therapeutic substances. The strong aromaticity of the ring system leads to great in vivo stability and generally a lack of toxicities for higher vertebrates, including humans. This stability, combined with the ability of different functional groups attached to the nucleus to interact with biological receptors, has made 1,3,4-thiadiazoles a versatile pharmacophore in medicinal chemistry.
The molecular framework of 1,3,4-thiadiazole compounds determines their biological activity, with the heterocyclic nucleus containing nitrogen atoms having special interest because they represent an important class of natural and non-natural products. Over time, these compounds have found applications beyond their initial antibacterial use, expanding into antitumor agents, anti-inflammatory compounds, pesticides, dyes, lubricants, and analytical agents. The literature reveals that 1,3,4-thiadiazoles have diverse biological potential, and the easy synthetic routes for synthesis have attracted the attention of chemists, pharmacologists, and researchers worldwide.
Significance of Indole-Thiadiazole Hybrid Compounds
Indole-thiadiazole hybrid compounds represent a sophisticated approach to drug design, combining two pharmacologically active scaffolds to create molecules with enhanced therapeutic potential. The significance of these hybrid structures lies in their ability to exhibit dual mechanisms of action and improved pharmacokinetic properties compared to their individual components. Cancer therapeutic potential of thiadiazole hybrids incorporating pharmacologically active indole and coumarin moieties has attracted considerable research attention due to their promising biological activities.
The indole moiety brings to these hybrid compounds a rich pharmacological profile, including anticancer, antimicrobial, and neuroprotective activities. When combined with the 1,3,4-thiadiazole scaffold, these compounds benefit from the mesoionic nature of the thiadiazole ring, which enhances their capacity to cross cellular membranes and bind to biological targets. This structural feature contributes to their good oral absorption and bioavailability, making them attractive candidates for pharmaceutical development.
Recent investigations have demonstrated that indole-endowed thiadiazole derivatives possess significant antiproliferative potency against various cancer cell lines, particularly triple-negative breast cancer. The structural combination allows for multiple points of molecular interaction with biological targets, often resulting in improved selectivity and reduced off-target effects. Furthermore, the presence of carbon-sulfur sigma-star orbitals in the thiadiazole ring, which confer small regions of low electron density on the sulfur atom, facilitates easier interaction with target proteins.
Research has shown that indole-based thiadiazole derivatives can serve as potent enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. This dual scaffold approach has proven effective in developing compounds with enhanced biological activity profiles, often surpassing the individual contributions of either the indole or thiadiazole components alone. The versatility of this hybrid system continues to drive innovation in medicinal chemistry, with researchers exploring various substitution patterns and linker modifications to optimize biological activity.
Research Progress on 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
The specific compound this compound has emerged as a molecule of significant research interest due to its unique structural features and potential pharmaceutical applications. This compound, bearing the Chemical Abstracts Service number 1019111-89-7, represents a carefully designed hybrid structure that incorporates a 2,3-dihydroindole moiety linked through an ethyl spacer to a 2-amino-1,3,4-thiadiazole core.
The molecular structure of this compound has been extensively characterized through various spectroscopic and computational methods. The International Union of Pure and Applied Chemistry name, 5-[2-(2,3-dihydroindol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine, reflects its systematic nomenclature, while its Simplified Molecular Input Line Entry System representation as C1CN(C2=CC=CC=C21)CCC3=NN=C(S3)N provides a standardized chemical notation. The compound exhibits specific physical and chemical properties, including a molecular weight of 246.33 g/mol and an exact mass of 246.09391764 Da.
Recent research has focused on the synthesis and biological evaluation of this compound, with particular emphasis on its potential as an anticancer agent and enzyme inhibitor. The presence of the 2,3-dihydroindole system connected to the thiadiazole core through an ethyl linker creates a molecular architecture that allows for optimal interaction with biological targets. Studies have indicated that this specific structural arrangement may contribute to enhanced binding affinity and selectivity compared to other indole-thiadiazole derivatives.
The compound's computed properties reveal important pharmacokinetic characteristics, including an XLogP3-AA value of 2.2, indicating favorable lipophilicity for biological membrane penetration. Additionally, the presence of one hydrogen bond donor and five hydrogen bond acceptors suggests appropriate balance for drug-like properties. The rotatable bond count of three provides sufficient conformational flexibility for target binding while maintaining structural integrity.
Current research directions include comprehensive structure-activity relationship studies aimed at understanding how modifications to the ethyl linker or substitutions on either the indole or thiadiazole rings affect biological activity. Computational modeling and molecular docking studies have provided insights into the binding modes and interaction patterns of this compound with various biological targets. These investigations have revealed that the compound exhibits significant binding propensity comparable to established pharmaceutical agents in relevant therapeutic areas.
Table 1: Molecular Properties of this compound
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₄S | PubChem 2.1 |
| Molecular Weight | 246.33 g/mol | PubChem 2.1 |
| Exact Mass | 246.09391764 Da | PubChem 2.1 |
| XLogP3-AA | 2.2 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Chemical Abstracts Service Number | 1019111-89-7 | - |
The research progress on this compound has been facilitated by advances in synthetic methodologies that allow for efficient preparation of the target molecule. Various synthetic approaches have been developed, focusing on the formation of the critical carbon-carbon bond between the dihydroindole system and the thiadiazole ring through the ethyl spacer. These synthetic strategies have enabled researchers to prepare sufficient quantities of the compound for comprehensive biological evaluation and structure-activity relationship studies.
Future research directions for this compound include expanded biological screening against diverse therapeutic targets, optimization of synthetic routes for large-scale preparation, and development of analogs with improved pharmaceutical properties. The compound's unique structural features and promising preliminary biological data position it as a valuable lead compound for further pharmaceutical development, particularly in areas where indole-thiadiazole hybrid molecules have shown therapeutic promise.
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12-15-14-11(17-12)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4H,5-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBDKFNQSJWCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
One study suggests that a compound with a similar structure could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine may have similar effects.
Biochemical Analysis
Biochemical Properties
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions due to its unique structure. The indole moiety allows it to interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities. The thiadiazole ring can enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to affect various cell types, including cancer cells, by inducing apoptosis and inhibiting proliferation. The thiadiazole component may further enhance these effects by interacting with cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, indole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The thiadiazole ring may enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation. The thiadiazole ring may help stabilize the compound, prolonging its activity. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. The indole moiety can undergo oxidation and conjugation reactions, while the thiadiazole ring may be involved in reduction and hydrolysis reactions. These metabolic processes can affect the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may be transported by specific transporters, such as organic anion transporters, and distributed to various tissues, including the liver, kidneys, and brain. The indole moiety may facilitate its transport across cell membranes, while the thiadiazole ring may influence its distribution and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be localized to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. The indole moiety may contain targeting signals that direct it to specific organelles, while the thiadiazole ring may undergo post-translational modifications that influence its localization and activity.
Biological Activity
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine (CAS No. 1019111-89-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects.
The molecular formula of this compound is C₁₂H₁₄N₄S, with a molecular weight of 246.33 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound under consideration has been evaluated for its ability to inhibit various bacterial strains. In a study evaluating several thiadiazole derivatives, it was found that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Thiadiazole Derivative A | 16 | Antibacterial |
| Thiadiazole Derivative B | 31.25 | Antibacterial |
Anticancer Activity
The anticancer potential of this compound has been supported by findings from various studies. A review highlighted that compounds containing the thiadiazole moiety show promising activity against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung cancer (A549) cell lines .
In vitro studies demonstrated that the compound exhibited cytotoxic effects with IC₅₀ values indicating significant growth inhibition:
These results suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors involved in cell signaling pathways. For instance, some studies have indicated that these compounds can inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives where one specific derivative demonstrated potent activity against MCF-7 cells with an IC₅₀ value significantly lower than that of standard chemotherapeutics like Doxorubicin . This suggests that modifications to the thiadiazole structure can enhance anticancer efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing indole and thiadiazole structures exhibit promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and colon cancers. The incorporation of the indole moiety may enhance these effects through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that this compound demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Pharmacology
Neuroprotective Effects
The indole structure is known for its neuroprotective properties. Preliminary studies have suggested that this compound may offer protection against neurodegenerative conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where chronic inflammation plays a critical role in disease progression .
Material Science
Nanotechnology Applications
In material science, this compound has been explored for its potential use in nanomaterials. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Additionally, the compound can serve as a precursor for the synthesis of nanoparticles with tailored functionalities for drug delivery systems .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3,4-thiadiazol-2-amine derivatives, many of which exhibit biological activity. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The dihydroindole-ethyl substituent provides moderate lipophilicity (LogP ~2.5–3.0), balancing membrane permeability and aqueous solubility. In contrast, adamantane derivatives (LogP ~4.0) face solubility challenges .
- Stability : Unlike unstable analogs requiring immediate characterization (), the dihydroindole group may enhance stability due to reduced electron-richness compared to free indole .
Key Research Findings
- Structural-Activity Relationship (SAR) :
- Thermodynamic Stability : Adamantane derivatives () exhibit superior metabolic stability, making them promising for in vivo applications .
Q & A
Basic: What are the standard synthetic routes for 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example:
- Cyclocondensation with Thiosemicarbazide: Reacting indole-3-carbonitriles or methyl analogues with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours yields the thiadiazol-2-amine core. The product is isolated by neutralization with NaHCO₃ and recrystallization .
- Benzyl Halide Substitution: 5-Amino-1,3,4-thiadiazole-2-thiol reacts with benzyl halides under ultrasound irradiation, enhancing reaction efficiency. Post-reaction purification involves filtration and recrystallization from DMSO/water mixtures .
Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and purity?
Methodological Answer:
- Ultrasound-Assisted Synthesis: Sonication reduces reaction time (e.g., from 24 hours to 3 hours) and increases yields by up to 20% compared to conventional heating. This method minimizes side reactions and improves regioselectivity .
- Acid Catalysis: Trifluoroacetic acid (TFA) is critical for cyclocondensation steps, as it facilitates protonation of intermediates. Alternative acids (e.g., H₂SO₄) may introduce sulfonation byproducts, requiring careful pH adjustment during workup .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- X-Ray Crystallography: Single-crystal X-ray diffraction confirms bond lengths (e.g., C–S bonds at ~1.70 Å) and dihedral angles between the thiadiazole and indole moieties. Data-to-parameter ratios >15 ensure structural reliability .
- NMR and IR Spectroscopy: ¹H NMR (δ 6.8–7.2 ppm for indole protons) and ¹³C NMR (δ 160–165 ppm for thiadiazole C2) verify substitution patterns. IR stretches at 3300–3400 cm⁻¹ confirm NH₂ groups .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Conditions: Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM) may arise from variations in microbial strains or incubation times. Use CLSI/M07-A9 guidelines for reproducibility .
- Structure-Activity Relationship (SAR) Studies: Compare derivatives with modifications at the ethyl-indole or thiadiazol-2-amine positions. For example, electron-withdrawing substituents on the indole ring enhance antifungal activity but reduce solubility .
Advanced: What computational approaches are used to predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with fungal cytochrome P450 (CYP51) or bacterial gyrase. Key interactions include hydrogen bonds between NH₂ and Asp/Glu residues and π-π stacking with aromatic side chains .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox-mediated antimicrobial mechanisms .
Basic: What are common impurities in synthesis, and how are they mitigated?
Methodological Answer:
- Unreacted Thiosemicarbazide: Detected via TLC (Rf ~0.3 in ethyl acetate/hexane). Remove by washing with cold ethanol or silica gel chromatography .
- Oxidation Byproducts: Thiadiazole sulfoxides (m/z +16) form under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during reflux .
Advanced: How can substituent effects on the indole ring modulate pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Methyl or methoxy groups at the indole 3-position increase lipophilicity (LogP from 1.2 to 2.8), enhancing blood-brain barrier penetration but reducing aqueous solubility. Use Hansen solubility parameters to balance bioavailability .
- Metabolic Stability: Fluorine substituents reduce CYP3A4-mediated oxidation (t₁/₂ increased from 1.5 to 4.2 hours in rat liver microsomes). Monitor metabolites via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
